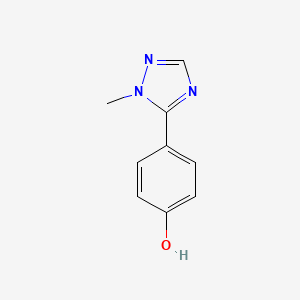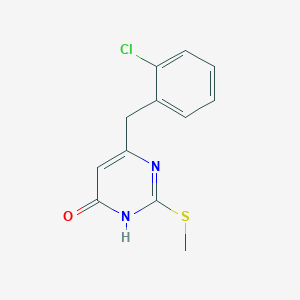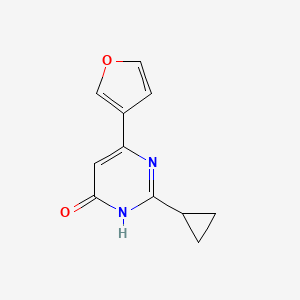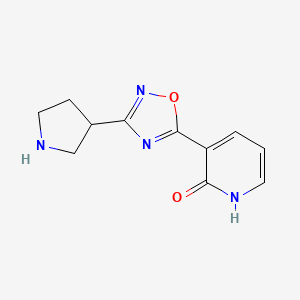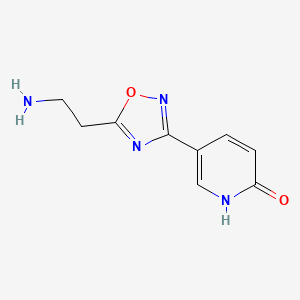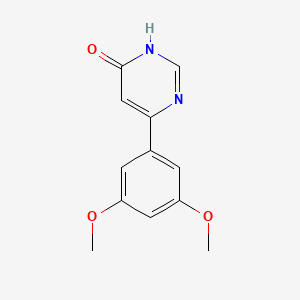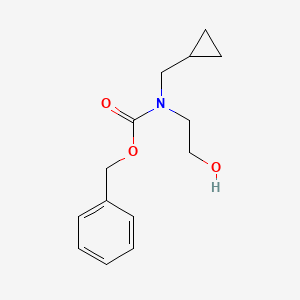
Cyclopropylmethyl-(2-hydroxyethyl)-carbamic acid benzyl ester
Vue d'ensemble
Description
Cyclopropylmethyl-(2-hydroxyethyl)-carbamic acid benzyl ester, commonly referred to as CPBA, is an organic compound that has been used in a variety of scientific research applications. It is a highly reactive compound that can be used in a variety of synthetic reactions, and has been studied for its potential applications in biochemical and physiological research.
Applications De Recherche Scientifique
CPBA has been used in a variety of scientific research applications. It has been used in the synthesis of cyclopropylmethyl carbamate derivatives, which have potential applications in medicinal chemistry. It has also been used in the synthesis of amides and esters, which can be used as building blocks for more complex molecules. In addition, CPBA has been used in the synthesis of cyclopropylmethyl sulfonamides, which are useful for the synthesis of biologically active compounds.
Mécanisme D'action
CPBA is a highly reactive compound, and it can be used in a variety of synthetic reactions. The mechanism of action of CPBA is based on its reactivity with nucleophiles and electrophiles. It can react with nucleophiles through a nucleophilic substitution reaction, and it can react with electrophiles through an electrophilic addition reaction.
Effets Biochimiques Et Physiologiques
CPBA has been studied for its potential applications in biochemical and physiological research. It has been shown to have anti-inflammatory and analgesic effects in animal studies, and it has been found to reduce the levels of certain inflammatory markers in vitro. In addition, it has been found to have anti-tumor activity in cell culture studies, and it has been shown to reduce the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
CPBA has several advantages for use in lab experiments. It is a highly reactive compound, and it can be used in a variety of synthetic reactions. It is also a relatively inexpensive compound, making it a cost-effective choice for many research applications. However, CPBA is a highly reactive compound, and it can react with other molecules in the reaction mixture, making it difficult to control the reaction. In addition, CPBA is a relatively unstable compound, and it can degrade over time, making it difficult to store for long periods of time.
Orientations Futures
The potential future directions for CPBA are numerous. CPBA could be used in the synthesis of other cyclopropylmethyl compounds, which could have potential applications in medicinal chemistry. In addition, CPBA could be used in the synthesis of other compounds with potential applications in biochemical and physiological research. Finally, CPBA could be used in the synthesis of novel compounds with potential applications in the pharmaceutical industry.
Propriétés
IUPAC Name |
benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-9-8-15(10-12-6-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHLJRWTIYSXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CCO)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



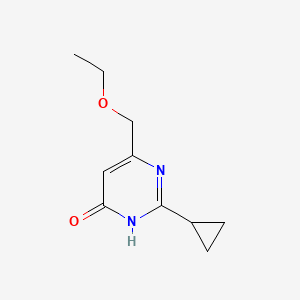
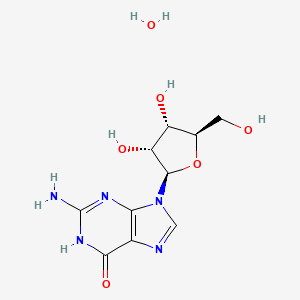
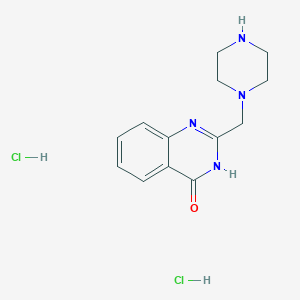
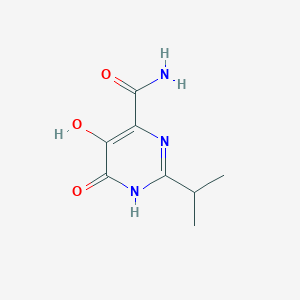
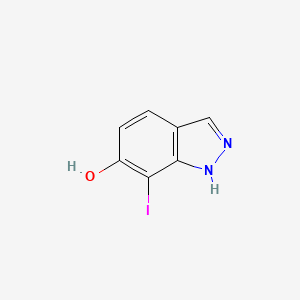
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1487068.png)

![2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487070.png)
